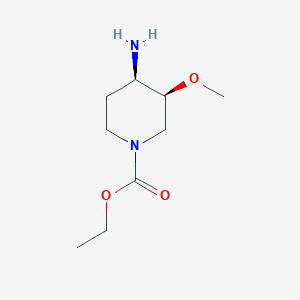

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate

Übersicht

Beschreibung

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a piperidine derivative that possesses potential therapeutic properties due to its unique chemical structure. The compound has been synthesized and studied extensively in recent years, and its potential applications in the field of pharmacology have been highlighted.

Wirkmechanismus

The exact mechanism of action of ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate is not fully understood. However, it has been proposed that the compound acts by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been suggested that the compound may act by inhibiting the activity of voltage-gated sodium channels. Further research is required to elucidate the exact mechanism of action of the compound.

Biochemische Und Physiologische Effekte

Ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to modulate the activity of various neurotransmitters and ion channels. The compound has been found to reduce the activity of glutamate, which is an excitatory neurotransmitter, and enhance the activity of GABA, which is an inhibitory neurotransmitter. It has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate in lab experiments include its high potency and selectivity. The compound has been found to be effective in various animal models, and its effects are dose-dependent. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity. Further research is required to determine the optimal dosage and duration of treatment to minimize the potential toxicity of the compound.

Zukünftige Richtungen

There are several future directions for research on ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate. Firstly, further studies are required to elucidate the exact mechanism of action of the compound. Secondly, the potential therapeutic applications of the compound need to be explored further, and clinical trials need to be conducted to evaluate its efficacy and safety in humans. Thirdly, the potential toxicity and side effects of the compound need to be studied in detail to determine the optimal dosage and duration of treatment. Finally, modifications of the compound need to be made to improve its selectivity and specificity for its target receptors.

Conclusion:

In conclusion, ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate is a promising compound that has gained significant attention in the field of medicinal chemistry. It possesses potential therapeutic properties and has been studied extensively for its efficacy and safety. Further research is required to elucidate the exact mechanism of action of the compound, explore its potential therapeutic applications, and determine its optimal dosage and duration of treatment. The compound has the potential to be developed into a novel therapeutic agent for the treatment of various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Ethyl (ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate)-4-amino-3-methoxypiperidine-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to possess significant anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also shown potential as an antidepressant and anxiolytic agent. It has been studied in various animal models, and its efficacy and safety have been evaluated.

Eigenschaften

IUPAC Name |

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIGTSPAEONQHZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CC[C@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)

![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide](/img/structure/B119707.png)

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)